molecular formula C9H17NO2 B13182670 4-Piperidylbutanoic acid

4-Piperidylbutanoic acid

Cat. No.: B13182670
M. Wt: 171.24 g/mol
InChI Key: OUKGNAJYMLCSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(PIPERIDIN-4-YL)BUTANOIC ACID is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is utilized in multiple scientific and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 2-(PIPERIDIN-4-YL)BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols or amines.

    Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are frequently used.

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids .

Scientific Research Applications

2-(PIPERIDIN-4-YL)BUTANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-(PIPERIDIN-4-YL)BUTANOIC ACID is unique due to its specific structure that allows for diverse chemical modifications and its significant role in inhibiting NAD biosynthesis. This makes it distinct from other piperidine derivatives that may not have the same range of applications or potency .

Properties

IUPAC Name

2-piperidin-4-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-8(9(11)12)7-3-5-10-6-4-7/h7-8,10H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKGNAJYMLCSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCNCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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